tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
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Overview
Description
tert-Butyl 3,3-difluoro-1,7-diazaspiro[44]nonane-1-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system substituted with tert-butyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazaspiro nonane derivative with tert-butyl chloroformate and difluoromethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields the corresponding carboxylic acid, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s difluoro groups and spirocyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Lacks the difluoro groups, resulting in different chemical and biological properties.
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate: Similar structure but with a different ring size, affecting its reactivity and applications.
Uniqueness
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is unique due to its combination of a spirocyclic structure and difluoro groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H20F2N2O2 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-12(13,14)6-11(16)4-5-15-7-11/h15H,4-8H2,1-3H3 |
InChI Key |
XKSLVDQIFNATCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCNC2)(F)F |
Origin of Product |
United States |
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